molecular formula C7H12O B8229999 2-Ethyl-2-methylcyclobutan-1-one

2-Ethyl-2-methylcyclobutan-1-one

Cat. No.: B8229999
M. Wt: 112.17 g/mol
InChI Key: NWEOWTVLWOTWDJ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylcyclobutan-1-one is an organic compound with the molecular formula C₇H₁₂O. It is a cyclobutanone derivative, characterized by a four-membered ring structure with an ethyl and a methyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methylcyclobutan-1-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes, which forms the cyclobutane ring. This reaction can be catalyzed by metal complexes or initiated by photochemical means .

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the [2+2] cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-methylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methylcyclobutan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclobutanone ring. This structural feature can influence its reactivity and interaction with other molecules, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-ethyl-2-methylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6(7)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEOWTVLWOTWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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